

Chemical structure and properties of N-(4-ethoxyphenyl)maleimide

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Compound of Interest

Compound Name: 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

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An In-depth Technical Guide to N-(4-ethoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of N-(4-ethoxyphenyl)maleimide. It details its potential applications in research and drug development, supported by experimental data and protocols.

Core Chemical Identity

N-(4-ethoxyphenyl)maleimide is an organic compound featuring a central maleimide ring attached to an ethoxyphenyl group.^[1] The maleimide moiety is a well-known reactive group, particularly towards thiol-containing molecules, making this compound a valuable tool in bioconjugation. The ethoxyphenyl group modifies the compound's steric and electronic properties, influencing its reactivity and solubility.

Chemical Structure and Identifiers

The fundamental identifiers and structural details of N-(4-ethoxyphenyl)maleimide are summarized below.

Identifier	Value
IUPAC Name	1-(4-ethoxyphenyl)pyrrole-2,5-dione [1]
CAS Number	19077-60-2 [1]
Molecular Formula	C ₁₂ H ₁₁ NO ₃ [1]
Molecular Weight	217.22 g/mol [1]
Canonical SMILES	CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O [1]
InChI	InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 [1]
InChIKey	HLQZPKWGAFLVHJ-UHFFFAOYSA-N [1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are crucial for the handling, characterization, and application of the compound.

Physicochemical Data

Quantitative physicochemical data for N-(4-ethoxyphenyl)maleimide are presented below. Note that while some properties are computationally derived, the melting point of the closely related N-(4-methoxyphenyl)maleimide is provided for reference.

Property	Value	Source
XLogP3	1.9	Computed by PubChem[2]
Hydrogen Bond Donor Count	0	Computed by PubChem[1]
Hydrogen Bond Acceptor Count	3	Computed by PubChem[1]
Rotatable Bond Count	2	Computed by PubChem[1]
Melting Point	136-138 °C (for N-(4-methoxyphenyl)maleimide)	Experimental[3]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and THF.[4][5][6]	General for this class

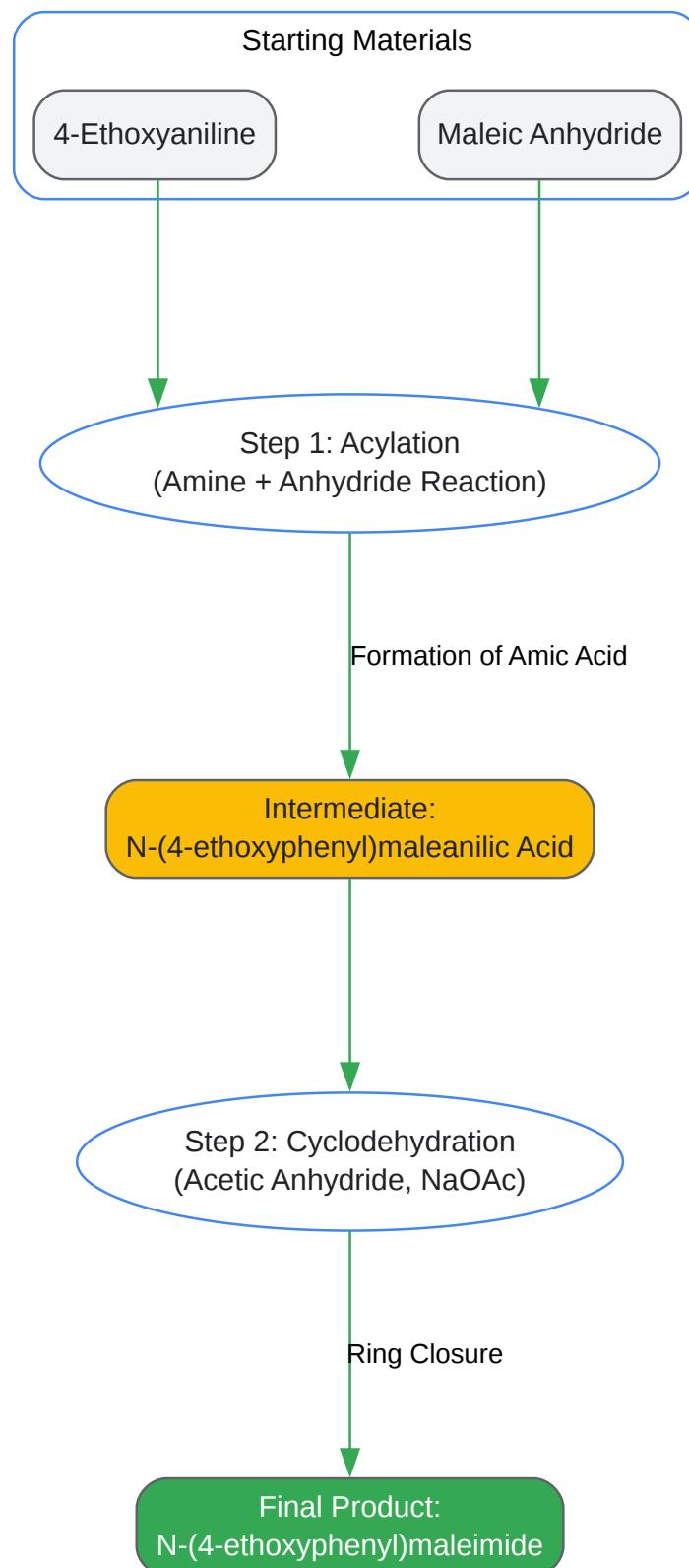
Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for N-(4-ethoxyphenyl)maleimide, based on its chemical structure and data from analogous compounds.[7]

Technique	Expected Signature
¹ H-NMR	Signals corresponding to ethoxy protons (triplet & quartet), para-substituted aromatic protons (two doublets), and maleimide vinyl protons (singlet).[7]
¹³ C-NMR	Resonances for imide carbonyl carbons (~170 ppm), maleimide vinyl carbons (~134 ppm), aromatic carbons, and ethoxy carbons.[7]
FT-IR (cm ⁻¹)	Characteristic absorption bands for C=O stretching (imide, ~1700-1710 cm ⁻¹), C=C stretching (aromatic and alkene, ~1600 cm ⁻¹), and C-O-C stretching (ether).[7]
Mass Spec (MS)	Expected molecular ion peak (M ⁺) at m/z ≈ 217.07, corresponding to the molecular formula C ₁₂ H ₁₁ NO ₃ .

Synthesis and Experimental Protocols

N-(4-ethoxyphenyl)maleimide is typically synthesized via a two-step process involving the formation of a maleanilic acid intermediate, followed by cyclodehydration.

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Caption: General workflow for the synthesis of N-(4-ethoxyphenyl)maleimide.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing N-substituted maleimides. [3][8]

Step 1: Synthesis of N-(4-ethoxyphenyl)maleanic Acid

- Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone at 0 °C.
- Slowly add a solution of 4-ethoxyaniline (1 equivalent) in the same solvent to the maleic anhydride solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- The resulting N-(4-ethoxyphenyl)maleanic acid intermediate will precipitate out of the solution.
- Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of N-(4-ethoxyphenyl)maleimide (Cyclodehydration)

- Create a slurry by combining the dried N-(4-ethoxyphenyl)maleanic acid (1 equivalent), anhydrous sodium acetate (0.3 equivalents), and acetic anhydride (5-6 equivalents) in a round-bottom flask.[8]
- Heat the reaction mixture to 60–70 °C and maintain this temperature with stirring for 60-90 minutes.[8]
- After cooling, pour the reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-ethoxyphenyl)maleimide.

Chemical Reactivity and Applications

The reactivity of the maleimide group is central to the utility of N-(4-ethoxyphenyl)maleimide, particularly in the context of drug development.

Thiol-Maleimide Michael Addition

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins). This Michael addition reaction forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols over other nucleophiles like amines within a pH range of 6.5-7.5.[5][9] Above pH 7.5, competitive reaction with amines can occur.[5]



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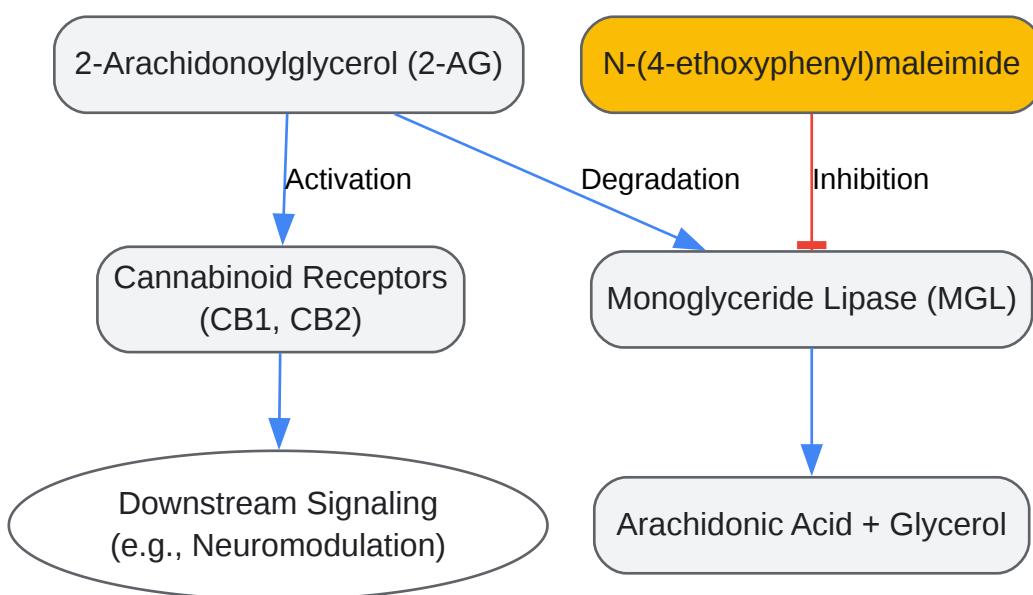
Caption: The thiol-maleimide conjugation reaction workflow.

Applications in Drug Development and Research

- **Bioconjugation:** Its primary application is as a heterobifunctional linker.[10] It can be used to attach small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.[11]
- **Enzyme Inhibition:** N-substituted maleimides have been investigated as enzyme inhibitors.[3] For instance, alkoxy-substituted N-phenylmaleimides show inhibitory activity against monoglyceride lipase (MGL), an important enzyme in the endocannabinoid system.[3] This suggests that N-(4-ethoxyphenyl)maleimide could be a scaffold for developing novel therapeutics targeting this pathway.
- **Material Science:** The maleimide group can participate in polymerization reactions. N-substituted maleimides are used to create polymers with high thermal stability, which have applications in advanced materials and coatings.[12]

Potential Biological Pathway Interaction

Based on the activity of analogous compounds, N-(4-ethoxyphenyl)maleimide could potentially act as an inhibitor of Monoglyceride Lipase (MGL). MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to increased levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), impacting various physiological processes.



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Caption: Potential signaling pathway involving MGL inhibition.

Conclusion

N-(4-ethoxyphenyl)maleimide is a versatile chemical entity with significant potential, particularly for professionals in drug development and material science. Its well-defined synthesis, predictable spectroscopic properties, and, most importantly, the specific reactivity of its maleimide group make it an invaluable tool for creating complex bioconjugates and novel polymer materials. Further investigation into its biological activities, such as its potential as an MGL inhibitor, could open new avenues for therapeutic development.

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